4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is an organic compound with a complex structure that includes multiple prop-1-enyl groups attached to an oxolane-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione can be achieved through several methods. One common approach involves the dehydration of succinic acid using reagents such as acetyl chloride or phosphoryl chloride . Another method involves the catalytic hydrogenation of maleic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: This compound readily hydrolyzes to form succinic acid.
Esterification: Reaction with alcohols to form monoesters.
Acylation: Used in acylation reactions under Friedel-Crafts conditions.
Common Reagents and Conditions
Hydrolysis: Water is used as the reagent.
Esterification: Alcohols such as methanol or ethanol are used.
Acylation: Catalysts like aluminum chloride are used under Friedel-Crafts conditions.
Major Products Formed
Hydrolysis: Succinic acid.
Esterification: Monoesters of succinic acid.
Acylation: Various acylated products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the production of various chemicals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and other biomolecules through the formation of covalent bonds. This modification can alter the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic anhydride: A simpler anhydride with similar reactivity.
Maleic anhydride: Undergoes similar reactions and is used in similar applications.
Polyisobutylenylsuccinic anhydride: Used in the petroleum additives industry.
Uniqueness
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione is unique due to its multiple prop-1-enyl groups, which confer distinct chemical properties and reactivity compared to simpler anhydrides. This makes it valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
63979-82-8 |
---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O3/c1-5-9-15(10-6-2)13(17)19-14(18)16(15,11-7-3)12-8-4/h5-12H,1-4H3/b9-5-,10-6+,11-7+,12-8+ |
InChI-Schlüssel |
OYNOZYCJSZYBNV-GFJZJREDSA-N |
Isomerische SMILES |
C/C=C/C1(C(C(=O)OC1=O)(/C=C\C)/C=C/C)/C=C/C |
Kanonische SMILES |
CC=CC1(C(=O)OC(=O)C1(C=CC)C=CC)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.